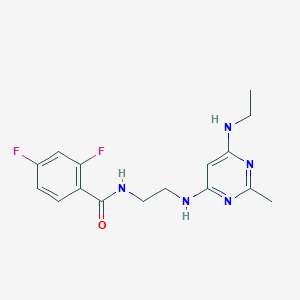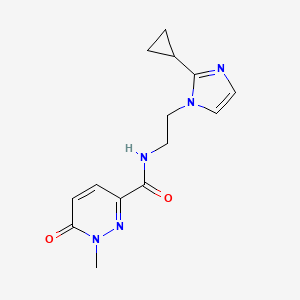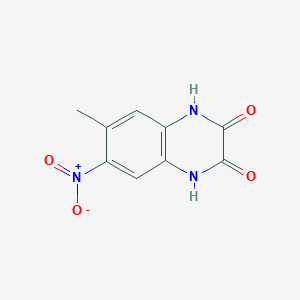
N-(2-hydroxycyclohexyl)-N-methylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxycyclohexyl)-N-methylcyclopropanecarboxamide: is a synthetic organic compound with a unique structure that includes a cyclohexyl ring, a cyclopropane ring, and a carboxamide functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxycyclohexyl)-N-methylcyclopropanecarboxamide typically involves the reaction of cyclohexanone with methylamine to form N-methylcyclohexylamine. This intermediate is then reacted with cyclopropanecarboxylic acid chloride under basic conditions to yield the desired compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions:
Oxidation: N-(2-hydroxycyclohexyl)-N-methylcyclopropanecarboxamide can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, including alcohols and amines.
Substitution: Substitution reactions can occur at the cyclopropane ring or the amide nitrogen, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol and cyclopropylamine derivatives.
Substitution: Formation of N-substituted cyclopropanecarboxamides.
科学的研究の応用
Chemistry: N-(2-hydroxycyclohexyl)-N-methylcyclopropanecarboxamide is used as a building block in organic synthesis
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and analgesic properties. It is also investigated for its role in modulating various biochemical pathways.
Medicine: In medicinal chemistry, this compound is explored as a potential therapeutic agent for treating conditions such as pain and inflammation. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced mechanical strength and thermal stability. It is also employed in the synthesis of specialty chemicals and polymers.
作用機序
The mechanism of action of N-(2-hydroxycyclohexyl)-N-methylcyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in reduced production of pro-inflammatory mediators.
類似化合物との比較
N-(2-hydroxycyclohexyl)valiolamine: This compound has a similar cyclohexyl ring structure but differs in its functional groups and biological activities.
N-methylcyclohexylamine: A simpler compound with a similar cyclohexyl ring but lacking the cyclopropane and carboxamide groups.
Uniqueness: N-(2-hydroxycyclohexyl)-N-methylcyclopropanecarboxamide is unique due to its combination of a cyclohexyl ring, a cyclopropane ring, and a carboxamide functional group This unique structure imparts specific chemical and biological properties that are not observed in similar compounds
特性
IUPAC Name |
N-(2-hydroxycyclohexyl)-N-methylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-12(11(14)8-6-7-8)9-4-2-3-5-10(9)13/h8-10,13H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSKTJGREUKWHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1O)C(=O)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-([1,1'-biphenyl]-4-yl)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide](/img/structure/B2398079.png)
![1-[(2S)-2-[(2-Methylpropan-2-yl)oxymethyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2398080.png)




![4-(4-{[4-(2-Fluorophenyl)piperazino]carbonyl}phenyl)-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2398086.png)
![4-oxo-N-phenethyl-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2398089.png)

